

Thermochemical Properties and Bioactivity of Cinnamylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cinnamylamine**

Cat. No.: **B3425600**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine, an organic compound featuring a cinnamyl group attached to an amine, is a versatile scaffold in medicinal chemistry. Derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde, **cinnamylamine** and its derivatives have garnered significant interest for their broad pharmacological activities. These activities, including anticancer, antimicrobial, and anti-inflammatory effects, are often attributed to the unique electronic and steric properties of the α,β -unsaturated chain and the aromatic ring. This guide provides a comprehensive overview of the thermochemical properties, synthesis, and biological activities of **cinnamylamine**, tailored for researchers and professionals in drug development.

Thermochemical Properties of Cinnamylamine

Direct experimental data for the thermochemical properties of **cinnamylamine**, such as enthalpy of formation, entropy, and heat capacity, are not readily available in the current literature. However, an estimation of these properties can be made by examining structurally related compounds. For the purpose of this guide, we will consider phenethylamine and allylamine as structural analogues to provide a basis for approximation. **Cinnamylamine** can be viewed as a molecule combining structural elements of both phenethylamine (a phenyl group attached to an ethylamine) and allylamine (an allyl group attached to an amine).

It is crucial to note that the following data are for related compounds and should be used as estimations for **cinnamylamine** with caution. Computational modeling would be required for more precise theoretical values.

Estimated Physical and Thermochemical Data

The following table summarizes key physical and thermochemical properties of **cinnamylamine** and its structural analogues.

Property	Cinnamylamine (C ₉ H ₁₁ N)	Phenethylamine (C ₈ H ₁₁ N)	Allylamine (C ₃ H ₅ NH ₂)
Molecular Weight	133.19 g/mol [1]	121.18 g/mol [2]	57.10 g/mol [3]
Boiling Point	Not available	194.5-195.5 °C[1]	55-58 °C[3]
Melting Point	Not available	-60 °C[1]	-88 °C[3]
Density	Not available	0.964 g/mL[1]	0.763 g/cm ³ [3]
Enthalpy of Vaporization	Not available	Data available[4]	Not available
Standard Enthalpy of Formation (Gas)	Not available	Not available	Not available
Heat Capacity (Cp)	Not available	Not available	Not available

Note: The absence of data for **cinnamylamine** highlights a gap in the experimental literature.

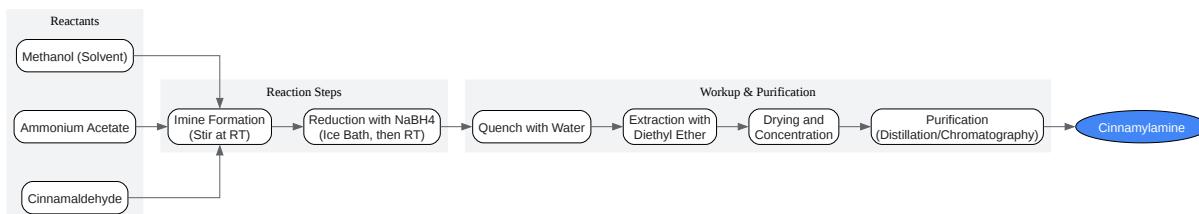
Synthesis of Cinnamylamine

Cinnamylamine is commonly synthesized via the reductive amination of cinnamaldehyde.[5] This method involves the reaction of cinnamaldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Cinnamaldehyde

This protocol is a representative method for the synthesis of **cinnamylamine**.

Materials:


- Cinnamaldehyde
- Ammonium acetate
- Sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN)
- Methanol
- Diethyl ether
- Anhydrous magnesium sulfate
- Hydrochloric acid (for salt formation, optional)
- Sodium hydroxide (for workup)

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in methanol. Add ammonium acetate (1.5-2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude **cinnamylamine**.

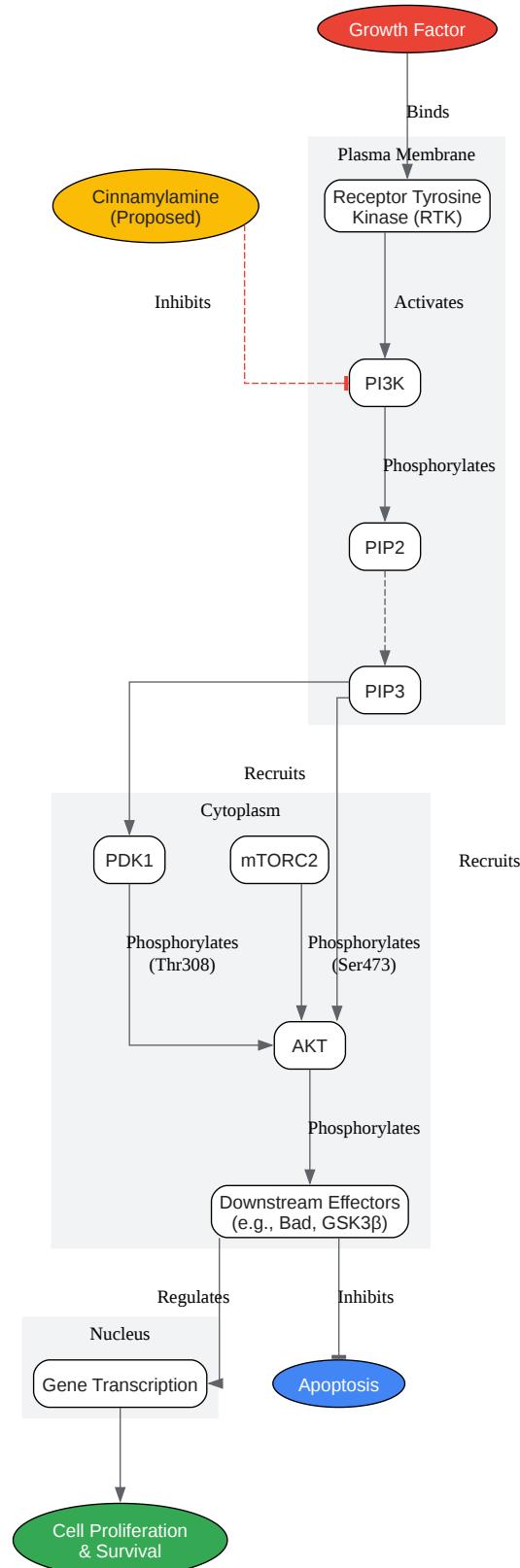
- Characterization: The product can be further purified by distillation or column chromatography. Characterize the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **cinnamylamine** via reductive amination.

Biological Activities and Signaling Pathways


Cinnamylamine and its derivatives exhibit a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The anticancer effects are often linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity and the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival.^{[6][7][8]} Dysregulation of this pathway is a hallmark of many cancers.^[8] Cinnamaldehyde, a precursor to **cinnamylamine**, has been shown to exert its anticancer effects by inhibiting the PI3K/AKT pathway.^{[9][10]} This inhibition leads to decreased

cell proliferation and induction of apoptosis in cancer cells. It is plausible that **cinnamylamine** and its derivatives share a similar mechanism of action.

PI3K/AKT Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Figure 2: Proposed mechanism of action of **cinnamylamine** via inhibition of the PI3K/AKT signaling pathway.

Antimicrobial Activity

Cinnamylamine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.^[11] The mechanism of action is believed to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Experimental Protocol: Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) of **cinnamylamine** can be determined using the broth microdilution method.

Materials:

- **Cinnamylamine**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: Prepare a stock solution of **cinnamylamine** in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the **cinnamylamine** stock solution in MHB in a 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without **cinnamylamine**) and a negative control (MHB only).

- Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **cinnamylamine** that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Cinnamylamine presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive experimental dataset on its thermochemical properties is currently lacking, estimations based on related compounds provide a useful starting point for further investigation. The synthetic routes to **cinnamylamine** are well-established, and its biological activities, particularly the inhibition of the PI3K/AKT pathway, offer a clear direction for future drug discovery and development efforts. This guide provides a foundational resource for researchers to explore the potential of **cinnamylamine** and its derivatives in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Phenethylamine - Wikipedia [en.wikipedia.org]
2. Benzeneethanamine [webbook.nist.gov]
3. Allylamine - Wikipedia [en.wikipedia.org]
4. WTT- Under Construction Page [wtt-pro.nist.gov]
5. Lab Report on Reductive Amination [art-xy.com]
6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
7. creative-diagnostics.com [creative-diagnostics.com]
8. cusabio.com [cusabio.com]

- 9. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 10. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Properties and Bioactivity of Cinnamylamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3425600#thermochemical-properties-of-cinnamylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com